Methyl 3-fluoro-4-phenylbenzoate
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Overview
Description
Methyl 3-fluoro-4-phenylbenzoate is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-phenylbenzoate typically involves the esterification of 3-fluoro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-phenylbenzoate can undergo various chemical reactions, including:
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Substitution Reactions:
Reagents: Halogens, nucleophiles
Conditions: Room temperature or elevated temperatures
Products: Substituted benzoates
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Oxidation Reactions:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Carboxylic acids
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Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Anhydrous conditions
Products: Alcohols
Scientific Research Applications
Methyl 3-fluoro-4-phenylbenzoate has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Utilized in the development of fluorescent probes for biological imaging.
- Investigated for its potential as a ligand in biochemical assays.
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Medicine:
- Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
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Industry:
- Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-phenylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Methyl 3-fluoro-4-phenylbenzoate can be compared with other similar compounds such as Methyl 4-fluorobenzoate and Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can influence their chemical reactivity and applications.
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Methyl 4-fluorobenzoate:
- Similar structure but with the fluorine atom in a different position.
- Used in similar applications but may exhibit different reactivity.
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Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:
- Contains an additional boron-containing group.
- Used as an intermediate in the synthesis of boron-containing compounds.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool in organic synthesis, drug development, and materials science. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Properties
Molecular Formula |
C14H11FO2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
methyl 3-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
MVVMRZRRVVVYKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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